2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate
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Overview
Description
[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple halogen atoms and a cyano group, making it a valuable intermediate in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-1,1-difluoroethylene with a cyano-containing reagent under controlled conditions to introduce the cyano group. This is followed by further halogenation and esterification steps to achieve the final product. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of multiple halogen atoms and the cyano group allows it to form strong interactions with these targets, leading to various biological or chemical effects. The exact pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1-difluoroethylene: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.
2-Chloro-1,1-difluoroethane: Another related compound with similar halogenation patterns but different reactivity and applications.
Uniqueness
What sets [2-Chloro-1-[chloro(difluoro)methyl]-1-cyano-2,2-difluoro-ethyl] prop-2-enoate apart is its combination of multiple halogen atoms and a cyano group, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H3Cl2F4NO2 |
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Molecular Weight |
280.00 g/mol |
IUPAC Name |
(1,3-dichloro-2-cyano-1,1,3,3-tetrafluoropropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2 |
InChI Key |
WWNBPRHWFDJIPK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
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